

L-687,908: Application Notes and Protocols for Epilepsy Research

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Compound of Interest					
Compound Name:	L-687908				
Cat. No.:	B1673905	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of L-687,908, a pharmacological tool for investigating the role of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of epilepsy. This document includes its mechanism of action, key quantitative data, and detailed protocols for its use in established preclinical epilepsy models.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. The glutamatergic system, particularly the NMDA receptor, plays a crucial role in seizure generation and propagation (epileptogenesis). L-687,908 is a potent and selective antagonist of the NMDA receptor, with a particular affinity for the GluN2B subunit. This selectivity makes it a valuable tool for dissecting the specific contributions of GluN2B-containing NMDA receptors to seizure activity and for exploring potential therapeutic strategies targeting this receptor subtype.

Mechanism of Action

L-687,908 exerts its effects by binding to the NMDA receptor, an ionotropic glutamate receptor. Specifically, it acts as a non-competitive antagonist, blocking the ion channel pore and preventing the influx of calcium ions (Ca²⁺) that is critical for neuronal excitation. An overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a key event in the initiation and spread of seizure activity. By blocking this channel, L-687,908 effectively dampens



excessive neuronal excitation, thereby exhibiting anticonvulsant properties. The preferential binding to GluN2B-containing receptors allows for the specific investigation of the roles of this subunit in different seizure types and epilepsy syndromes.

Quantitative Data Summary

The following tables summarize the key pharmacological data for L-687,908, facilitating its effective use in experimental design.

Parameter	Value	Species	Assay Condition
IC50	Data not available	-	Inhibition of NMDA- induced currents
Binding Affinity (Ki)	Data not available	Rat	Displacement of [³H]MK-801 from brain membranes

In Vivo Model	Animal	Administration Route	Effective Dose (ED ₅₀)	Notes
Maximal Electroshock (MES)	Mouse	Intraperitoneal (i.p.)	Data not available	Model for generalized tonic-clonic seizures.
Pentylenetetrazol e (PTZ)	Mouse	Intraperitoneal (i.p.)	Data not available	Model for generalized myoclonic and clonic seizures.
Audiogenic Seizures (DBA/2 mice)	Mouse	Intraperitoneal (i.p.)	Data not available	Genetic model of reflex seizures.

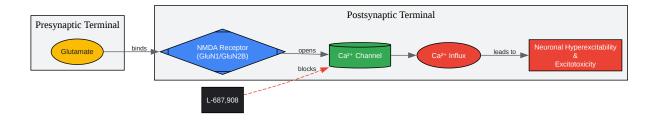
Note: Specific quantitative data for L-687,908 is not readily available in the public domain. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model and conditions.



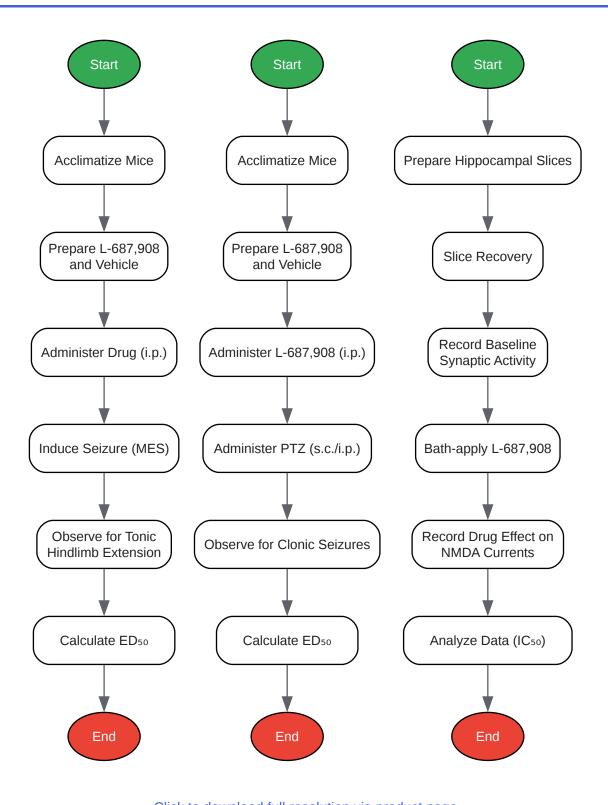


Signaling Pathway









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